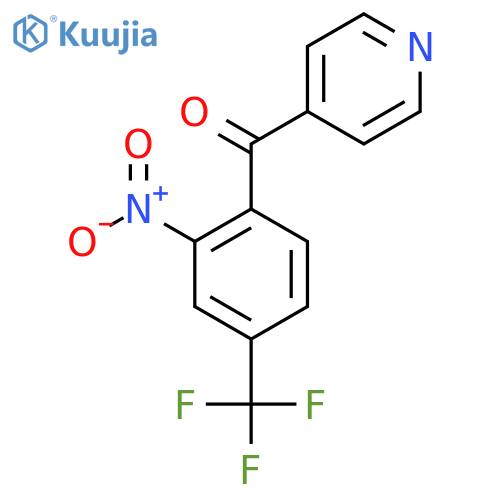Cas no 1261687-07-3 (4-(4-(Trifluoromethyl)-2-nitrobenzoyl)pyridine)

1261687-07-3 structure
商品名:4-(4-(Trifluoromethyl)-2-nitrobenzoyl)pyridine
CAS番号:1261687-07-3
MF:C13H7F3N2O3
メガワット:296.201493501663
CID:4984430
4-(4-(Trifluoromethyl)-2-nitrobenzoyl)pyridine 化学的及び物理的性質
名前と識別子
-
- 4-(4-(Trifluoromethyl)-2-nitrobenzoyl)pyridine
-
- インチ: 1S/C13H7F3N2O3/c14-13(15,16)9-1-2-10(11(7-9)18(20)21)12(19)8-3-5-17-6-4-8/h1-7H
- InChIKey: BTHKBCNHRKXLMH-UHFFFAOYSA-N
- ほほえんだ: FC(C1C=CC(C(C2C=CN=CC=2)=O)=C(C=1)[N+](=O)[O-])(F)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 7
- 重原子数: 21
- 回転可能化学結合数: 2
- 複雑さ: 402
- 疎水性パラメータ計算基準値(XlogP): 2.9
- トポロジー分子極性表面積: 75.8
4-(4-(Trifluoromethyl)-2-nitrobenzoyl)pyridine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A013007330-500mg |
4-(4-(Trifluoromethyl)-2-nitrobenzoyl)pyridine |
1261687-07-3 | 97% | 500mg |
$798.70 | 2023-09-03 | |
| Alichem | A013007330-1g |
4-(4-(Trifluoromethyl)-2-nitrobenzoyl)pyridine |
1261687-07-3 | 97% | 1g |
$1549.60 | 2023-09-03 | |
| Alichem | A013007330-250mg |
4-(4-(Trifluoromethyl)-2-nitrobenzoyl)pyridine |
1261687-07-3 | 97% | 250mg |
$504.00 | 2023-09-03 |
4-(4-(Trifluoromethyl)-2-nitrobenzoyl)pyridine 関連文献
-
1. Spectroscopic studies of the optical properties of carbon dots: recent advances and future prospectsQingnan Zhao,Wei Song,Bing Zhao,Bai Yang Mater. Chem. Front., 2020,4, 472-488
-
Yang Liu,Keli Zhong,Zhaohua Li,Yanqiu Wang,Tie Chen,Myongsoo Lee,Long Yi Jin Polym. Chem., 2015,6, 7395-7401
-
Taku Shoji,Miwa Tanaka,Sho Takagaki,Kota Miura,Akira Ohta,Ryuta Sekiguchi,Shunji Ito,Shigeki Mori,Tetsuo Okujima Org. Biomol. Chem., 2018,16, 480-489
1261687-07-3 (4-(4-(Trifluoromethyl)-2-nitrobenzoyl)pyridine) 関連製品
- 1806446-46-7(1-Bromo-1-(2-bromo-4-nitrophenyl)propan-2-one)
- 2386238-49-7(3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(2-nitrophenyl)amino)propanoic acid)
- 152840-81-8(Valine-1-13C (9CI))
- 2648929-76-2((2S)-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamido-3-methylpentanoic acid)
- 1854803-21-6(N-(4,4-difluorocyclohexyl)-2-methylpyrimidin-4-amine)
- 40047-22-1(6-(Benzyloxy)-1H-indole-2-carboxylic Acid)
- 15945-07-0(2,4,5-Trichloro-benzenesulfonyl chloride)
- 2010325-18-3(8-azabicyclo3.2.1octane-3-thiol)
- 923196-02-5(3-fluoro-N-{2-3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}benzamide)
- 1366323-84-3((3S)-3-{(tert-butoxy)carbonylamino}-3-(3-chlorothiophen-2-yl)propanoic acid)
推奨される供給者
Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量
